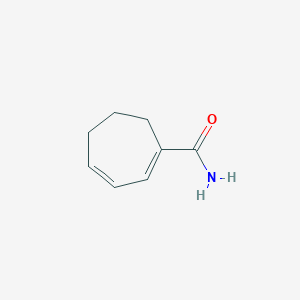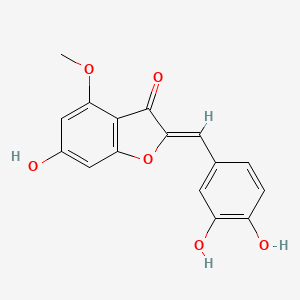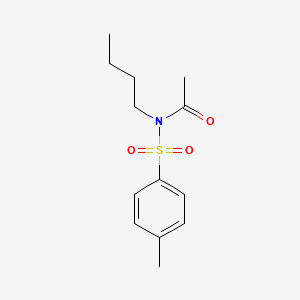
Acetamide, N-butyl-N-(p-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-butyl-N-(p-tolyl)- is an organic compound belonging to the class of amides. It is characterized by the presence of an acetamide group attached to a butyl and a p-tolyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-butyl-N-(p-tolyl)- typically involves the reaction of p-toluidine with acetic acid in the presence of a catalyst such as benzophenone. The reaction is carried out under vigorous stirring at elevated temperatures (around 80°C) for several hours . Another method involves the use of acyl chlorides or anhydrides to react with amines, forming the desired amide .
Industrial Production Methods
Industrial production of Acetamide, N-butyl-N-(p-tolyl)- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-butyl-N-(p-tolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Acetamide, N-butyl-N-(p-tolyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-butyl-N-(p-tolyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl amides: These compounds have similar structures but with a tert-butyl group instead of a butyl group.
N-Butylacetamide: A simpler analogue with only a butyl group attached to the acetamide.
N-(p-Tolyl)acetamide: Similar but lacks the butyl group, having only the p-tolyl group attached.
Uniqueness
Acetamide, N-butyl-N-(p-tolyl)- is unique due to the presence of both butyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can provide distinct properties compared to its simpler analogues.
Properties
CAS No. |
71173-14-3 |
|---|---|
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
N-butyl-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C13H19NO3S/c1-4-5-10-14(12(3)15)18(16,17)13-8-6-11(2)7-9-13/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
GIVRXFUIQHEBRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)
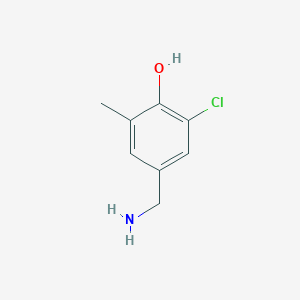

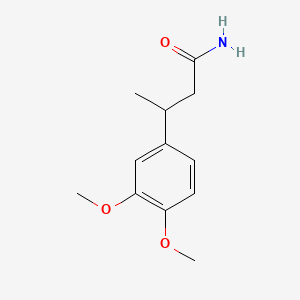
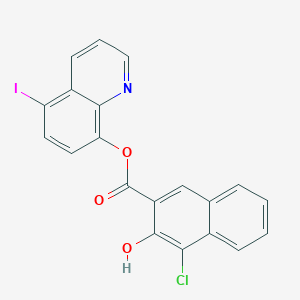

![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)

